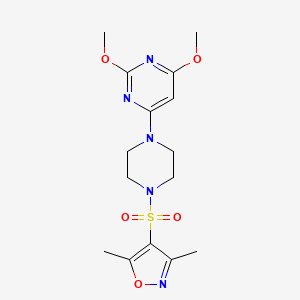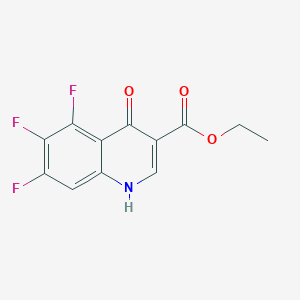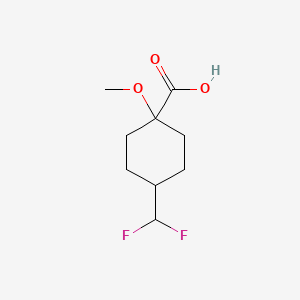
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid” is a cyclohexane derivative with a carboxylic acid (-COOH) and a methoxy (-OCH3) group attached to the first carbon atom, and a difluoromethyl (-CF2H) group attached to the fourth carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the difluoromethyl group, the methoxy group, and the carboxylic acid group. Difluoromethylation processes often involve the use of difluoromethylation reagents and can be achieved through various methods such as nucleophilic, electrophilic, and radical reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring provides a stable, six-membered carbon ring structure. The difluoromethyl group is a polar functional group due to the high electronegativity of fluorine, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation. The difluoromethyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar difluoromethyl and carboxylic acid groups could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibition
4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid: derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. This application is particularly relevant in the development of new medications for conditions like arthritis and other inflammatory diseases.
Medicinal Chemistry
The unique chemical and physical properties of the difluoromethyl group enhance the parent molecule’s reactivity and lipophilicity . This makes it a valuable building block in medicinal chemistry, where it can be used to increase the metabolic stability and efficacy of pharmaceutical compounds.
Agrochemicals
In the field of agrochemicals, the difluoromethyl group contributes to the development of compounds with improved properties . These include enhanced activity against pests and increased stability, which can lead to more effective and longer-lasting agricultural products.
Materials Science
The incorporation of difluoromethyl groups into materials can alter their physical properties, such as solubility and stability . This has implications for the design of new materials with specific characteristics for use in various industries, including electronics and construction.
Photocatalytic Reactions
Photocatalytic difluoromethylation: reactions are important in organic synthesis . They allow for the introduction of difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds under mild and environmentally benign conditions. This has significant applications in the synthesis of complex organic molecules.
Anticancer Properties
The difluoromethyl group has been associated with potential anticancer properties . Its incorporation into molecules can lead to compounds that inhibit the proliferation of cancer cells, offering a pathway for the development of new anticancer drugs.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-14-9(8(12)13)4-2-6(3-5-9)7(10)11/h6-7H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUGVYQCTHQISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

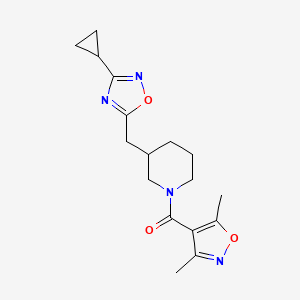
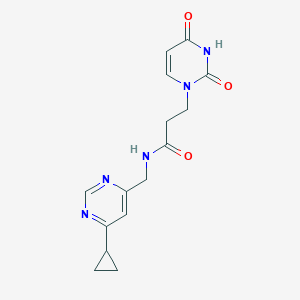


![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

